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molecular formula C5H5NO3 B041810 4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-32-9

4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No. B041810
M. Wt: 127.1 g/mol
InChI Key: ZIXUNDOOBLSXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067583B2

Procedure details

A solution of 40.0 grams (0.243 mol, 1.0 eq) of 2-Chloro-3-oxo-butyric acid ethyl ester in 240 mL formic acid (99%) was stirred at room temperature in a 500 mL round bottom flask equipped with a H2O condenser. To this solution was added 80.0 grams (1.27 mmol, 5.2 eq) of ammonium formate. The solution was then heated to reflux for five hours. After cooling to room temperature, the solution was diluted with water (1 L) and neutralized with Na2CO3. The aqueous solution was then extracted three times with Et2O and the combined organic fractions were dried over MgSO4. After concentration, vacuum distillation (˜10 mmHg, b.p. 53° C.-61° C.) gave a mixture of starting material and 4-Methyl-oxazole-5-carboxylic acid ethyl ester as a colorless oil (21.7 grams). This mixture was dissolved in 100 mL of aqueous sodium hydroxide (2 N) and refluxed for 1 minute. The reaction was then poured onto ice and acidified with concentrated HCl and the known (Sen & Sengupta (1985) Ind. J. Chem. Section B: Org. Chem. Including Med. Chem. 24B(5):535-8) free acid precipitated as a white solid (6.04 grams, 20% overall yield) Mp: 241.4-242.6° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC(=O)C(Cl)C(=O)C)C.C([O-])=O.[NH4+].C([O-])([O-])=O.[Na+].[Na+].C([O:23][C:24]([C:26]1[O:30][CH:29]=[N:28][C:27]=1[CH3:31])=[O:25])C.Cl>C(O)=O.O.[OH-].[Na+]>[CH3:31][C:27]1[N:28]=[CH:29][O:30][C:26]=1[C:24]([OH:25])=[O:23] |f:1.2,3.4.5,10.11|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)Cl)=O
Name
Quantity
240 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=CO1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a H2O condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted three times with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, vacuum distillation (˜10 mmHg, b.p. 53° C.-61° C.)
CUSTOM
Type
CUSTOM
Details
gave
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 minute
Duration
1 min
ADDITION
Type
ADDITION
Details
The reaction was then poured onto ice
CUSTOM
Type
CUSTOM
Details
535-8) free acid precipitated as a white solid (6.04 grams, 20% overall yield) Mp: 241.4-242.6° C.

Outcomes

Product
Name
Type
Smiles
CC=1N=COC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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